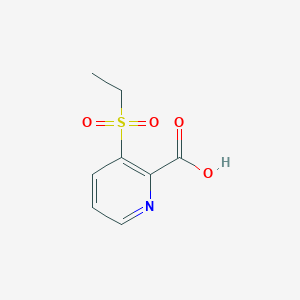

3-Ethylsulfonylpicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethylsulfonylpicolinic acid (ESPA) is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. ESPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.

Aplicaciones Científicas De Investigación

High-Temperature Proton Exchange Membrane Fuel Cells

A novel acid-base polymer membrane prepared by doping imidazolium polysulfone with phosphoric acid exhibits significant potential for high-temperature proton exchange membrane fuel cells. This innovative approach offers improved proton conductivity and mechanical stability, showcasing the utility of sulfonic acid derivatives in enhancing fuel cell performance (Yang et al., 2012).

Electropolymerization Enhancements

The use of stable ionic liquids like 1-ethyl-3-methylimidazolium trifluoromethanesulfonate as electrolytes significantly enhances the electropolymerization of pyrrole. This advancement leads to improved polymerization rates and electroconductivity, further illustrating the role of sulfonic acid derivatives in polymer science (Sekiguchi et al., 2002).

Catalysis for Organic Synthesis

Sulfonic acid functionalized imidazolium salts have proven to be highly efficient catalysts for the synthesis of various organic compounds, including benzimidazoles and polyhydroquinoline derivatives. These catalysts facilitate reactions at room temperature, offering an eco-friendly alternative to traditional synthesis methods by reducing reaction times and enhancing yields (Khaligh, 2014), (Khazaei et al., 2011).

Material Science and Nanoparticles

Research into sulfonated graphene has demonstrated its potential as a water-tolerant solid acid catalyst, highlighting its application in chemical reactions and material science. The unique properties of sulfonated graphene, such as high catalytic activity and reusability, make it a promising material for industrial hydrocarbon chemistry (Ji et al., 2011).

Radical Alkenylation of C(sp3)–H Bonds

The development of methods for the direct alkenylation of C(sp3)–H bonds using (phenylsulfonyl)difluoromethylation showcases another application of sulfonic acid derivatives in organic synthesis. This approach enables the efficient extension of carbon skeletons, offering a pathway to synthesizing complex natural products and pharmaceuticals (Li et al., 2007).

Mecanismo De Acción

Target of action

Compounds similar to “3-Ethylsulfonylpicolinic acid”, such as picolinic acid, have been shown to target zinc finger proteins (ZFPs). These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of action

Picolinic acid, a compound structurally related to “this compound”, works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function .

Result of action

Picolinic acid has been shown to have anti-infective and immunomodulatory effects through its role in zinc transport .

Propiedades

IUPAC Name |

3-ethylsulfonylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-2-14(12,13)6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFYEDXYDBRDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1421953-17-4 |

Source

|

| Record name | 3-(ethanesulfonyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2699643.png)

![methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2699646.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2699647.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2699651.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)

![N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2699660.png)

![N-(4-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2699663.png)